molecular formula C15H12N2O4 B2428833 8-Methoxy-3-[(3-methylpyrazolyl)carbonyl]chromen-2-one CAS No. 908230-61-5

8-Methoxy-3-[(3-methylpyrazolyl)carbonyl]chromen-2-one

Cat. No. B2428833
CAS RN: 908230-61-5
M. Wt: 284.271
InChI Key: KJVHWCISYVICAW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of coumarin heterocycles, such as 8-Methoxy-3-[(3-methylpyrazolyl)carbonyl]chromen-2-one, has been a topic of interest for many organic and pharmaceutical chemists . These methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvents, catalysts, and other procedures .


Chemical Reactions Analysis

The synthesis of coumarin systems, including 8-Methoxy-3-[(3-methylpyrazolyl)carbonyl]chromen-2-one, has been extensively researched . The methods reported are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvents, catalysts, and other procedures .

Scientific Research Applications

Fluorescence Properties and Sensor Development

  • Uchiyama et al. (2006) studied the unusual fluorescence properties of a similar compound, 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one. They found that it exhibits strong fluorescence in protic solvents, which makes it a good candidate for developing fluorogenic sensors (Uchiyama et al., 2006).

Molecular Docking and Structural Analysis

  • Sert et al. (2018) characterized a related compound using various spectroscopic techniques. They also conducted molecular docking studies to investigate macromolecule-ligand interactions, which can provide insights into potential biomedical applications (Sert et al., 2018).

Synthesis and Characterization for Pharmaceutical Applications

  • Alonzi et al. (2014) focused on synthesizing novel polystyrene-supported catalysts, demonstrating their use in the synthesis of Warfarin and its analogs, which are structurally related to 8-Methoxy-3-[(3-methylpyrazolyl)carbonyl]chromen-2-one (Alonzi et al., 2014).

Antimicrobial Activity and Molecular Modeling

  • Mandala et al. (2013) synthesized and tested a series of compounds similar to 8-Methoxy-3-[(3-methylpyrazolyl)carbonyl]chromen-2-one for their antimicrobial activity. They also used molecular modeling to better understand the structure-activity relationships of these compounds (Mandala et al., 2013).

Photochemical and Photovoltaic Applications

  • Gad et al. (2020) explored the electronic and photovoltaic properties of chromen-2-one-based organic dyes, highlighting their potential use in dye-sensitized solar cells (Gad et al., 2020).

Cytotoxicity Studies

  • Liu et al. (2008) isolated a new compound structurally similar to 8-Methoxy-3-[(3-methylpyrazolyl)carbonyl]chromen-2-one and evaluated its cytotoxicity against human gastric cancer cells (Liu et al., 2008).

Other Diverse Applications

  • Further studies have delved into various other applications, including synthesis methodologies, structural modifications for enhanced properties, and exploring their interactions with metal complexes (Feuerstein et al., 2019).

Future Directions

The synthesis of coumarin heterocycles, such as 8-Methoxy-3-[(3-methylpyrazolyl)carbonyl]chromen-2-one, continues to be a topic of interest for many organic and pharmaceutical chemists . Future research will likely continue to explore the synthesis methods of coumarin systems, their biological properties, and potential applications .

properties

IUPAC Name

8-methoxy-3-(3-methylpyrazole-1-carbonyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4/c1-9-6-7-17(16-9)14(18)11-8-10-4-3-5-12(20-2)13(10)21-15(11)19/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVHWCISYVICAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methoxy-3-(3-methyl-1H-pyrazole-1-carbonyl)-2H-chromen-2-one

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